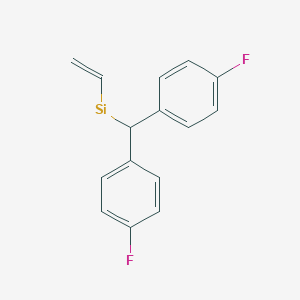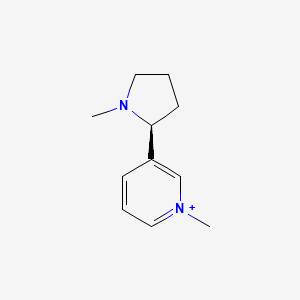
Pyridinium, 1-methyl-3-((2S)-1-methyl-2-pyrrolidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 1-methyl-3-((2S)-1-methyl-2-pyrrolidinyl)-: is a heterocyclic aromatic organic compound with the molecular formula C10H15N2 This compound is characterized by a pyridinium ring substituted with a 1-methyl-2-pyrrolidinyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 1-methyl-3-((2S)-1-methyl-2-pyrrolidinyl)- typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. One common method includes the ring closure reaction of a compound containing both pyridine and pyrrolidine moieties . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: Pyridinium, 1-methyl-3-((2S)-1-methyl-2-pyrrolidinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of the pyridinium and pyrrolidinyl groups, which can participate in different chemical processes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents and catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of pyridinium N-oxide derivatives, while reduction can yield pyrrolidine-substituted pyridinium compounds.
Scientific Research Applications
Pyridinium, 1-methyl-3-((2S)-1-methyl-2-pyrrolidinyl)- has a wide range of applications in scientific research . Some of the key areas include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyridinium, 1-methyl-3-((2S)-1-methyl-2-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways . The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
- Pyridinium, 1-methyl-3-carbamidopyridinium
- Pyridinium, 1-methyl-4-carbamidopyridinium
- Pyridinium, 1-methyl-3,4-dicarbamidopyridinium
Comparison: Compared to these similar compounds, Pyridinium, 1-methyl-3-((2S)-1-methyl-2-pyrrolidinyl)- is unique due to its specific substitution pattern and the presence of the pyrrolidinyl group
Properties
CAS No. |
85805-66-9 |
|---|---|
Molecular Formula |
C11H17N2+ |
Molecular Weight |
177.27 g/mol |
IUPAC Name |
1-methyl-3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-1-ium |
InChI |
InChI=1S/C11H17N2/c1-12-7-3-5-10(9-12)11-6-4-8-13(11)2/h3,5,7,9,11H,4,6,8H2,1-2H3/q+1/t11-/m0/s1 |
InChI Key |
HIOROZIUERMMRQ-NSHDSACASA-N |
Isomeric SMILES |
CN1CCC[C@H]1C2=C[N+](=CC=C2)C |
Canonical SMILES |
CN1CCCC1C2=C[N+](=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


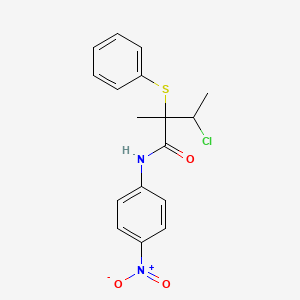
![2-([1,1'-Biphenyl]-4-yl)-2-pentyl-1H-indene-1,3(2H)-dione](/img/structure/B14419664.png)
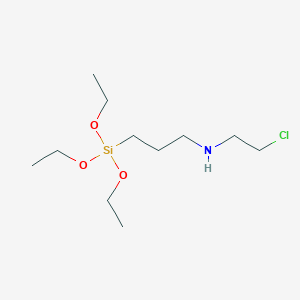
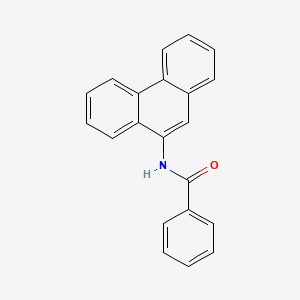
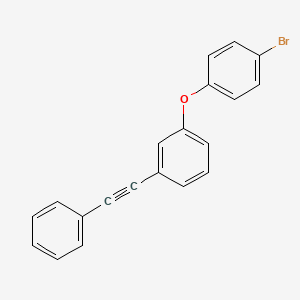
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(2,4,4-trimethylpentan-2-yl)benzene]](/img/structure/B14419679.png)
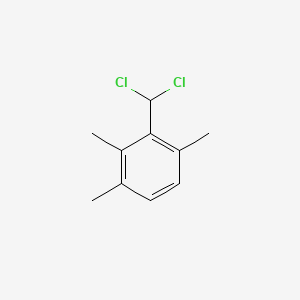
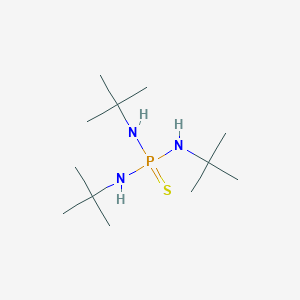
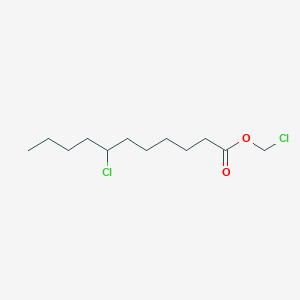

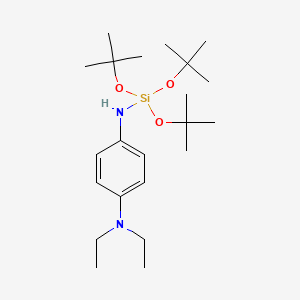
![2,2'-{[2-(4-Methoxyanilino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14419706.png)

